2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione
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Overview
Description
2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an indene-1,3-dione core with a 3-ethoxy-4-hydroxyphenyl substituent, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted phenolic compounds with various functional groups.
Scientific Research Applications
2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing its biological activity. Additionally, the indene-1,3-dione core can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione
- 2-[(3-Ethoxy-4-methoxyphenyl)methylidene]indene-1,3-dione
- 2-[(3-Hydroxy-4-methoxyphenyl)methylidene]indene-1,3-dione
Uniqueness
2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both ethoxy and hydroxyl groups on the phenyl ring allows for unique interactions and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H14O4 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-[(3-ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C18H14O4/c1-2-22-16-10-11(7-8-15(16)19)9-14-17(20)12-5-3-4-6-13(12)18(14)21/h3-10,19H,2H2,1H3 |
InChI Key |
ZQWXHHHOFYAJDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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